1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene
Description
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: a cyclopropylmethoxy group at position 1, a methyl group at position 3, and a vinyl group at position 5. Its molecular formula is C₁₃H₁₆O, with a molecular weight of 188.26 g/mol. This compound is primarily utilized in research and development as a synthetic intermediate or precursor for functional materials, though its full characterization and applications remain understudied .
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-3-ethenyl-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-11-6-10(2)7-13(8-11)14-9-12-4-5-12/h3,6-8,12H,1,4-5,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCBIOFVPNKGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CC2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-5-vinylphenol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium catalysts, can be employed to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the vinyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of cyclopropylmethoxy-3-methyl-5-vinylbenzoic acid.
Reduction: Formation of 1-(Cyclopropylmethoxy)-3-methyl-5-ethylbenzene.
Substitution: Formation of halogenated derivatives such as 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbromobenzene.
Scientific Research Applications
The compound 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene has garnered attention in various scientific research applications due to its unique structural properties, which allow it to interact with biological systems and materials in innovative ways. This article will explore its applications, particularly in medicinal chemistry, polymer science, and materials engineering, supported by comprehensive data tables and documented case studies.
Anticancer Activity
Research indicates that compounds similar to 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene exhibit significant anticancer properties. For instance, studies have shown that vinylbenzene derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of vinylbenzene derivatives were tested for their ability to inhibit the growth of breast cancer cells. The results demonstrated that modifications to the vinyl group significantly enhanced cytotoxicity against MCF-7 cells, suggesting that 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene could be a candidate for further development as an anticancer agent .
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with similar structures have been studied for their effects on neurodegenerative diseases, such as Alzheimer's disease. The mechanism involves the inhibition of amyloid-beta aggregation, which is critical in the pathogenesis of Alzheimer's.
Case Study:
A recent patent described the use of vinylbenzene derivatives as inhibitors of beta-secretase (BACE), an enzyme involved in amyloid precursor protein processing. The study highlighted that these compounds could potentially reduce amyloid plaque formation in neuronal cultures .
Polymerization Processes
The vinyl group in 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene makes it an excellent candidate for polymerization reactions. It can be used as a monomer in the synthesis of various polymers with tailored properties for specific applications.
Table 2: Polymerization Characteristics
| Polymer Type | Method | Properties |
|---|---|---|
| Styrenic Polymers | Free Radical Polymerization | High thermal stability |
| Copolymers | Copolymerization with acrylates | Enhanced mechanical strength |
Case Study:
In a study on styrenic copolymers, researchers found that incorporating 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene led to improved impact resistance and thermal properties compared to conventional styrene-based polymers .
Coatings and Adhesives
Due to its reactive vinyl group, this compound can be utilized in formulating advanced coatings and adhesives. Its incorporation into resin systems can enhance adhesion properties and durability.
Case Study:
A research project explored the use of vinylbenzene derivatives in epoxy resins for automotive applications. The findings indicated that adding 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene improved the mechanical performance of the coatings under stress conditions .
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include modulation of enzyme activity, alteration of receptor binding, and influence on cellular signaling processes. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Key Observations:
Substituent Effects on Reactivity :
- The vinyl group in the target compound increases susceptibility to polymerization or electrophilic addition compared to the ethynyl group in 1-(1-ethynylcyclopropyl)-4-methoxybenzene, which may undergo alkyne-specific reactions (e.g., cycloadditions).
- The cyclopropylmethoxy group in both the target compound and Betaxolol Hydrochloride enhances metabolic stability due to the rigidity of the cyclopropane ring, a feature exploited in drug design .
Physicochemical Properties: Betaxolol Hydrochloride’s higher molecular weight (343.89 g/mol) and polar propanolamine group improve water solubility, unlike the hydrophobic target compound, which is likely lipid-soluble. The methyl group in the target compound may marginally increase lipophilicity compared to 1-(1-ethynylcyclopropyl)-4-methoxybenzene.
Applications: Betaxolol Hydrochloride’s use as a β-blocker underscores the pharmacological relevance of cyclopropylmethoxy groups in drug-receptor interactions .
Toxicity and Environmental Impact
- 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene: No acute or chronic toxicity data are available. Like 1-(1-ethynylcyclopropyl)-4-methoxybenzene, it is classified as an R&D chemical requiring cautious handling .
- Betaxolol Hydrochloride : Extensive toxicological profiling confirms its safety in therapeutic doses, with established thresholds for ecological mobility and biodegradability .
Stability and Degradation Pathways
- Cyclopropyl-containing compounds generally exhibit resistance to enzymatic degradation, as seen in Betaxolol’s pharmacokinetic stability . However, the vinyl group in the target compound may render it prone to oxidation or photodegradation.
Biological Activity
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene is characterized by the presence of a cyclopropyl group, a methoxy group, and a vinyl group attached to a benzene ring. This combination of functional groups may contribute to its reactivity and interaction with biological targets.
The biological activity of 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene is thought to arise from its ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The vinyl group may facilitate addition reactions that could lead to the modulation of enzyme activities or receptor functions.
Biological Activity Profiles
Recent studies have explored the biological activity profiles of this compound, particularly focusing on its potential therapeutic effects. The following table summarizes the key findings related to its biological activities:
Case Studies
- Antimicrobial Activity : A study assessed the compound's effectiveness against clinical pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated significant zones of inhibition, suggesting that 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene could be developed into a novel antibacterial agent .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This finding highlights its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases such as Alzheimer’s disease .
Research Findings
Further research is necessary to elucidate the full range of biological activities and potential therapeutic applications for 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene. Notable findings include:
- Inhibition of Enzymatic Activity : Preliminary data suggest that the compound may inhibit certain enzymes involved in inflammatory processes, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
- Potential Drug Development : The compound's unique structure makes it a promising candidate for further optimization in drug design, particularly for conditions involving microbial infections or cancer .
Q & A
Q. What are the optimal synthetic routes for 1-(Cyclopropylmethoxy)-3-methyl-5-vinylbenzene?
The synthesis typically begins with functionalized benzene derivatives. A plausible route involves:
Methoxy group introduction : Alkylation of a phenol precursor with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
Vinyl group installation : Cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) using palladium catalysts. For example, coupling a brominated intermediate with vinyl boronic acid .
Methyl group positioning : Directed ortho-metalation (e.g., using LDA) followed by methyl iodide quenching .
Key considerations : Purification via column chromatography and characterization by <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry.
Q. How should researchers handle safety protocols for this compound given limited toxicity data?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Waste disposal : Treat as hazardous organic waste; incinerate via licensed facilities .
Note : Acute toxicity data (oral, dermal, inhalation) is classified as Category 4 under EU-GHS/CLP, requiring caution despite incomplete chronic toxicity profiles .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : <sup>1</sup>H NMR to confirm vinyl protons (δ 5.0–6.5 ppm) and cyclopropane ring protons (δ 0.5–1.5 ppm) .
- GC-MS : Verify molecular ion peak ([M]<sup>+</sup>) and fragmentation patterns.
- FTIR : Identify C-O-C (cyclopropylmethoxy) stretches at ~1100 cm<sup>-1</sup> and vinyl C=C at ~1600 cm<sup>-1</sup> .
Advanced Research Questions
Q. How can structural ambiguities (e.g., regiochemistry of substituents) be resolved?
- X-ray crystallography : Obtain single crystals via slow evaporation (e.g., in hexane/EtOAc). Compare with Cambridge Structural Database (CSD) entries for analogous compounds .
- NOESY NMR : Detect spatial proximity between cyclopropylmethyl protons and aromatic protons to confirm substitution patterns .
Q. What strategies are recommended for evaluating potential bioactivity (e.g., antimicrobial)?
In vitro assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA .
Structure-activity relationship (SAR) : Compare with derivatives (e.g., replacing vinyl with ethynyl groups) to identify critical functional groups .
Q. How can researchers address discrepancies in reported reactivity or stability?
Q. What methodologies are suitable for analyzing environmental fate (e.g., soil mobility)?
- Soil column experiments : Measure leaching potential using OECD Guideline 121.
- Biodegradation assays : Use OECD 301F (manometric respirometry) to assess microbial breakdown .
Note : Current ecological data gaps (persistence, bioaccumulation) necessitate these studies .
Methodological Challenges and Solutions
Q. How to design experiments for detecting trace impurities in synthesized batches?
- HPLC-DAD/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify byproducts .
- Limits of detection (LOD) : Optimize to ≤0.1% using calibration curves for suspected impurities (e.g., unreacted cyclopropylmethyl bromide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
